molecular formula C15H17NO3 B5756781 (2-hydroxy-7-methyl-3-quinolinyl)methyl butyrate

(2-hydroxy-7-methyl-3-quinolinyl)methyl butyrate

Cat. No. B5756781
M. Wt: 259.30 g/mol
InChI Key: WQVXYIVJHJUFFF-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of quinoline derivatives, such as those related to “(2-hydroxy-7-methyl-3-quinolinyl)methyl butyrate,” often involves multi-component reactions. These reactions can include the use of aromatic aldehydes, quinolone precursors, and acids or bases as catalysts. For example, L-Proline has been used to catalyze the synthesis of pyrano[3,2-c]quinolin-2,5-dione derivatives, which share a structural motif with the compound (Zhu et al., 2012). Additionally, methods have developed using ionic liquids for the synthesis of related pyranoquinoline derivatives under solvent-free conditions, highlighting the trend towards more sustainable and green chemical processes (Bagdi & Hajra, 2014).

Molecular Structure Analysis The molecular structures of quinoline derivatives are often confirmed through spectroscopic methods such as NMR, IR, and mass spectrometry. These analytical techniques provide information about the functional groups present and the overall structure of the synthesized molecules. For example, the structure of pyrano[3,2-c]quinolin-5(6H)-ones was elucidated using spectral analysis following ZnCl2-catalyzed synthesis (Gunasekaran et al., 2013).

Chemical Reactions and Properties Quinoline derivatives can undergo a variety of chemical reactions, reflecting their diverse chemical properties. These can include Michael addition, cyclization, and condensation reactions. The specific reactions and properties would depend on the functional groups present in the quinoline derivative. For instance, 4-hydroxy-2-quinolone has been utilized to synthesize pyranoquinoline derivatives through base-catalyzed self-condensation processes (Kumar & Rajendran, 2004).

Mechanism of Action

If the compound has a biological activity, this section would explain how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This section would detail the safety precautions that need to be taken when handling the compound, as well as any potential hazards associated with its use .

Future Directions

Finally, this section would discuss potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or behavior .

properties

IUPAC Name

(7-methyl-2-oxo-1H-quinolin-3-yl)methyl butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-3-4-14(17)19-9-12-8-11-6-5-10(2)7-13(11)16-15(12)18/h5-8H,3-4,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVXYIVJHJUFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC1=CC2=C(C=C(C=C2)C)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl butanoate

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